molecular formula C15H14F3N5S B10933557 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10933557
M. Wt: 353.4 g/mol
InChI Key: AMYKVNAGORBGPZ-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from 1-methyl-1H-pyrazol-5-amine, the pyrazole ring is formed through cyclization reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using a combination of thiophene derivatives and trifluoromethylation reactions.

    Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings through an ethyl linker under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C15H14F3N5S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(5-methylpyrazol-1-yl)ethyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H14F3N5S/c1-10-4-5-20-23(10)7-6-19-14-21-11(12-3-2-8-24-12)9-13(22-14)15(16,17)18/h2-5,8-9H,6-7H2,1H3,(H,19,21,22)

InChI Key

AMYKVNAGORBGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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